molecular formula C15H28N2O2 B13793704 1-Boc-4-(cyclobutylmethyl)-1,4-diazepane CAS No. 885266-92-2

1-Boc-4-(cyclobutylmethyl)-1,4-diazepane

Cat. No.: B13793704
CAS No.: 885266-92-2
M. Wt: 268.39 g/mol
InChI Key: ZEUADVXJCJXMBT-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Nitrogen Heterocycles as Synthetic Building Blocks

The history of heterocyclic chemistry is rich and deeply intertwined with the development of modern chemistry and medicine. Early investigations in the 19th century, such as the isolation of pyrrole (B145914) from bone distillation, marked the beginning of our understanding of these cyclic compounds. jocpr.com Nitrogen heterocycles, in particular, have been recognized for their pervasive presence in nature, forming the structural basis for essential biomolecules like nucleic acids, vitamins, and alkaloids. guidechem.comnih.gov This natural prevalence underscored their potential as templates for synthetic molecules with biological activity. Over the decades, the synthesis of nitrogen heterocycles has evolved from extraction and derivatization of natural products to highly sophisticated and controlled synthetic methodologies, including transition-metal-catalyzed reactions and multicomponent reactions, enabling chemists to construct a vast and diverse chemical space. researchgate.net

The Significance of 1,4-Diazepane as a Privileged Scaffold in Modern Chemical Synthesis

The 1,4-diazepane ring system, a seven-membered heterocycle with two nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry. nih.gov This designation refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets, making them highly valuable starting points for drug discovery. The flexibility and multi-point functionality of the 1,4-diazepane ring allow for the creation of diverse libraries of compounds with a wide range of pharmacological activities, including antipsychotic, anxiolytic, anticonvulsant, and anticancer properties.

The synthetic utility of the 1,4-diazepane scaffold is intrinsically linked to its structural and conformational properties. Unlike rigid aromatic systems, the seven-membered diazepane ring is non-planar and flexible, capable of adopting several low-energy conformations, such as a pseudo-chair or twist-boat form. This conformational flexibility allows for the precise spatial arrangement of substituents on the nitrogen atoms and the carbon backbone. This three-dimensional diversity is crucial for optimizing interactions with the complex surfaces of biological targets like proteins and enzymes. NMR spectroscopy, X-ray crystallography, and molecular modeling are key techniques used to study these conformations, which can significantly influence a molecule's biological activity.

The family of diazepines includes several isomers, with the placement of the two nitrogen atoms defining their structure and reactivity. While 1,4-diazepanes are purely aliphatic (unless substituted with aromatic groups), benzo-1,4-diazepines feature the diazepine (B8756704) ring fused to a benzene (B151609) ring. This fusion imparts greater rigidity and a different electronic profile. The benzo-1,4-diazepine scaffold is famously the core of drugs like diazepam (Valium), known for their effects on the central nervous system. However, the saturated 1,4-diazepane scaffold offers greater conformational flexibility and more sites for substitution, providing broader access to diverse chemical space beyond the flatter structures of their benzodiazepine (B76468) counterparts. nih.gov Compared to 1,3-diazepines, the 1,4-isomer places the nitrogen atoms in a symmetrical, non-adjacent arrangement, which influences its basicity, nucleophilicity, and the geometric vectors of its substituents, offering distinct synthetic and medicinal chemistry opportunities.

Table 1. Comparative Overview of Diazepine Scaffolds in Synthetic Applications
ScaffoldKey Structural FeatureConformational FlexibilityPrimary Synthetic UtilityNotable Examples
1,4-DiazepaneSaturated 7-membered ring with nitrogens at positions 1 and 4HighBuilding block for diverse 3D structures, CNS agents, receptor antagonistsOrexin receptor antagonists, CB2 agonists
1,3-Diazepine7-membered ring with nitrogens at positions 1 and 3HighUsed in synthesis of various heterocyclic systemsLess common in pharmaceuticals compared to 1,4-isomers
Benzo-1,4-diazepine1,4-diazepine ring fused to a benzene ringModerate (constrained by fusion)Core of widely used anxiolytic and sedative drugsDiazepam, Lorazepam

Rationale for Research on 1-Boc-4-(cyclobutylmethyl)-1,4-diazepane

The specific structure of this compound suggests a molecule designed with clear synthetic intent. Its value lies not in its final application but as a versatile intermediate, where each component—the Boc group and the cyclobutylmethyl substituent—is chosen to facilitate the construction of more complex target molecules.

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis. Its popularity stems from a combination of favorable properties. The Boc group effectively masks the nucleophilicity and basicity of an amine by converting it into a carbamate (B1207046), which is stable to a wide range of reaction conditions, including basic hydrolysis, many nucleophiles, and catalytic hydrogenation. researchgate.netnih.gov

This stability allows chemists to perform reactions on other parts of the molecule without affecting the protected amine. Crucially, the Boc group is acid-labile and can be easily removed under mild acidic conditions (e.g., with trifluoroacetic acid), which often leave other protecting groups, such as Fmoc or Cbz, intact. nih.gov This "orthogonality" is a cornerstone of modern multi-step synthesis, particularly in peptide synthesis and the construction of complex pharmaceutical intermediates. In this compound, the Boc group protects one of the two nitrogen atoms, allowing for selective functionalization of the unprotected nitrogen at position 4. Subsequently, the Boc group can be removed to reveal the second amine for further reaction, providing a high degree of control and versatility.

Table 2. Characteristics of Common Amine Protecting Groups
Protecting GroupAbbreviationStabilityCleavage ConditionsKey Advantage
tert-ButoxycarbonylBocStable to base, nucleophiles, hydrogenationMild to strong acid (e.g., TFA, HCl)High orthogonality, clean cleavage
FluorenylmethyloxycarbonylFmocStable to acidBase (e.g., piperidine)Orthogonal to Boc and Cbz
CarboxybenzylCbz or ZStable to acid and baseCatalytic hydrogenation (H2/Pd)Orthogonal to Boc and Fmoc

The incorporation of small, strained carbocycles like cyclobutane (B1203170) into drug candidates is an increasingly popular strategy in medicinal chemistry. The cyclobutane ring is a three-dimensional, sp³-rich scaffold that can improve a compound's pharmacological profile in several ways. It can induce conformational restriction, locking a flexible side chain into a specific orientation that is optimal for binding to a biological target. This rigidity can enhance potency and selectivity. Furthermore, replacing more common groups like gem-dimethyl or phenyl groups with a cyclobutane ring can increase metabolic stability and improve physicochemical properties such as solubility, while also providing a novel vector for exploring hydrophobic binding pockets.

The cyclobutylmethyl group attaches the rigid cyclobutane ring to the 1,4-diazepane core via a flexible methylene (B1212753) (-CH2-) linker. This maintains the conformational benefits of the cyclobutane ring while allowing it to orient itself effectively within a binding site. This specific moiety is found in several drug candidates and is valued for its ability to combine the benefits of a rigid carbocycle with the synthetic accessibility of a primary alkyl substituent. In the context of this compound, this moiety serves as a fixed, non-reactive substituent that can be carried through multiple synthetic steps before the final deprotection and functionalization of the diazepane core.

Table 3. Physicochemical Data for this compound
PropertyValueSource
CAS Number885266-92-2
Molecular FormulaC15H28N2O2
Molecular Weight268.40 g/mol
Topological Polar Surface Area32.8 Ų
Rotatable Bond Count4

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

885266-92-2

Molecular Formula

C15H28N2O2

Molecular Weight

268.39 g/mol

IUPAC Name

tert-butyl 4-(cyclobutylmethyl)-1,4-diazepane-1-carboxylate

InChI

InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)17-9-5-8-16(10-11-17)12-13-6-4-7-13/h13H,4-12H2,1-3H3

InChI Key

ZEUADVXJCJXMBT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CC1)CC2CCC2

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Boc 4 Cyclobutylmethyl 1,4 Diazepane and Its Derivatives

Strategies for the Construction of the 1,4-Diazepane Ring System

The formation of a seven-membered ring, such as the 1,4-diazepane core, requires specialized synthetic strategies to overcome potential challenges like unfavorable entropic factors and competing side reactions. Various methodologies have been developed to efficiently construct this heterocyclic system.

Cyclization Reactions for Seven-Membered Nitrogen Heterocycles

Intramolecular cyclization is a primary strategy for the synthesis of cyclic compounds. For 1,4-diazepanes, this typically involves the formation of one of the nitrogen-carbon bonds within the seven-membered ring in the final ring-closing step. The choice of cyclization strategy is crucial and often depends on the availability of starting materials and the desired substitution pattern on the diazepane ring.

Ring-closing metathesis (RCM) has emerged as a powerful tool in organic synthesis for the formation of various ring sizes, including seven-membered systems. wikipedia.orgorganic-chemistry.org This reaction, often catalyzed by ruthenium-based catalysts like the Grubbs or Hoveyda-Grubbs catalysts, involves the intramolecular reaction of a diene to form a cyclic olefin and a volatile byproduct, typically ethylene. wikipedia.org For the synthesis of a 1,4-diazepane precursor, a diamine backbone would be functionalized with two terminal alkene chains. Subsequent RCM would yield a cyclic, unsaturated diazepane derivative, which can then be hydrogenated to afford the saturated 1,4-diazepane ring. The E/Z selectivity of the resulting double bond can be influenced by the ring strain and the catalyst used. organic-chemistry.org

Catalyst Substrate Type Product Ring Size Typical Byproduct
Grubbs' Catalysts (1st & 2nd Gen)Acyclic Dienes5- to 30-membered ringsEthylene
Hoveyda-Grubbs CatalystsAcyclic Dienes5- to 30-membered ringsEthylene

This table presents common catalysts and general parameters for Ring-Closing Metathesis (RCM) reactions applicable to the synthesis of cyclic systems.

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing the majority of the atoms of the starting materials, offer an efficient approach to complex molecules. sciepub.com The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. sciepub.comnih.gov This reaction can be strategically employed to generate a linear precursor that, after a subsequent cyclization step, can form the 1,4-diazepane ring. nih.gov For instance, by choosing a diamine as the amine component and a carboxylic acid with a suitable leaving group, the Ugi product can be designed to undergo a post-condensation cyclization to yield a diazepanone derivative. mdpi.com

Reactant 1 Reactant 2 Reactant 3 Reactant 4 Primary Product
AldehydeAmineCarboxylic AcidIsocyanideα-Acylamino carboxamide

This table outlines the four components of the Ugi reaction, a versatile multicomponent reaction for the synthesis of complex acyclic precursors for subsequent cyclization.

N-propargylamines are versatile building blocks in the synthesis of nitrogen-containing heterocycles. rsc.orgrsc.org Various transition-metal-catalyzed cyclization reactions of N-propargylamines with suitable reaction partners can lead to the formation of seven-membered rings. rsc.org These reactions often proceed through mechanisms involving alkyne activation, which can then be followed by an intramolecular nucleophilic attack from a tethered nitrogen atom to form the diazepane ring. The use of N-propargylamines offers a high degree of atom economy and can lead to the synthesis of highly functionalized 1,4-diazepane derivatives. rsc.orgrsc.org

Intramolecular reductive amination is a classic and reliable method for the formation of cyclic amines. nih.govresearchgate.net This strategy can be applied to the synthesis of the 1,4-diazepane ring by using a linear precursor containing an amine and a carbonyl group (or a group that can be converted to a carbonyl group) separated by an appropriate carbon chain. The reaction proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ to form the cyclic amine. Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride (B8407120). youtube.com Asymmetric versions of this reaction can also be employed to produce chiral 1,4-diazepanes. researchgate.net

Precursor Functional Groups Key Intermediate Common Reducing Agents Product
Amine and Aldehyde/KetoneIminium ionSodium triacetoxyborohydride, Sodium cyanoborohydrideCyclic amine
Nitro and Aldehyde/KetoneImine (after nitro reduction)H₂, Pd/CCyclic amine

This table details the components and reagents for intramolecular reductive amination, a key strategy for forming cyclic amines like the 1,4-diazepane ring.

Macrocyclization Techniques and Challenges

While 1,4-diazepane is a seven-membered ring and not strictly a macrocycle, the principles of macrocyclization chemistry are relevant, particularly the challenge of favoring intramolecular over intermolecular reactions. High-dilution conditions are often employed to minimize the formation of dimeric and polymeric byproducts. The choice of solvent, temperature, and the rate of addition of the linear precursor are critical parameters that need to be optimized to achieve a good yield of the desired cyclic product. The pre-organization of the linear precursor through the introduction of rigid structural elements can also facilitate the cyclization process by reducing the entropic barrier.

Introduction of the Boc-Protecting Group and Cyclobutylmethyl Moiety

The synthesis of asymmetrically substituted 1,4-diazepanes, such as 1-Boc-4-(cyclobutylmethyl)-1,4-diazepane, requires a strategic approach to differentiate the two nitrogen atoms of the diazepine (B8756704) ring. This is typically achieved through the use of a protecting group, which temporarily blocks one nitrogen atom, allowing for the selective functionalization of the other. The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group in organic synthesis due to its stability under various conditions and its facile removal under mild acidic conditions. quora.comtotal-synthesis.com

The introduction of a single Boc group onto a symmetrical diamine like 1,4-diazepane presents a challenge of achieving mono-protection over di-protection. The most common reagent for this transformation is di-tert-butyl dicarbonate (B1257347) (Boc₂O). quora.com The reaction mechanism involves the nucleophilic attack of a nitrogen atom on one of the carbonyl carbons of the Boc anhydride (B1165640). commonorganicchemistry.com This forms a tetrahedral intermediate that collapses, releasing tert-butyl carbonate, which then deprotonates the newly acylated amine. The tert-butyl bicarbonate intermediate subsequently decomposes into carbon dioxide and tert-butanol. commonorganicchemistry.com

To favor mono-protection, careful control of stoichiometry is crucial. Using one equivalent or slightly less of Boc₂O relative to the diamine can increase the yield of the mono-protected product. Another effective strategy for the selective mono-Boc protection of symmetrical diamines involves the initial protonation of the diamine with one equivalent of a strong acid, such as hydrochloric acid (HCl). researchgate.net This forms the diamine monohydrochloride salt. In this state, one of the amino groups is protonated and thus non-nucleophilic, directing the Boc anhydride to react selectively with the remaining free amino group. Subsequent neutralization releases the desired mono-protected product in high yield. researchgate.net

Reaction conditions for Boc-protection are generally flexible. The transformation can be carried out in a variety of solvents, including methanol, acetonitrile (B52724), tetrahydrofuran (B95107) (THF), or biphasic mixtures like chloroform (B151607) and water. fishersci.co.uk While the reaction can proceed without a base, bases such as triethylamine (B128534), sodium hydroxide, or sodium bicarbonate are often added to neutralize the acidic byproducts and drive the reaction to completion. fishersci.co.uk The reaction is typically performed at room temperature or with moderate heating. fishersci.co.uk

Once the 1-Boc-1,4-diazepane intermediate is secured, the cyclobutylmethyl moiety can be introduced onto the unprotected secondary amine at the N-4 position. The primary methods for forging this C-N bond are nucleophilic substitution (alkylation) and, conceptually, transition-metal-catalyzed cross-coupling reactions.

Direct N-alkylation is a straightforward and common method for introducing the cyclobutylmethyl group. This reaction involves treating 1-Boc-1,4-diazepane with a suitable electrophile, such as (bromomethyl)cyclobutane (B93029) or (iodomethyl)cyclobutane, in the presence of a base. beilstein-journals.org The unprotected nitrogen of the Boc-diazepane acts as a nucleophile, displacing the halide in a typical SN2 reaction.

The choice of base is critical to deprotonate the secondary amine, thereby increasing its nucleophilicity, and to scavenge the hydrogen halide byproduct. Common bases for this transformation include inorganic carbonates like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), and non-nucleophilic organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.net The reaction is typically carried out in polar aprotic solvents like acetonitrile (MeCN), dimethylformamide (DMF), or THF, which can effectively solvate the cation of the base and facilitate the substitution reaction. beilstein-journals.orgresearchgate.net

While direct alkylation is often sufficient, advanced synthetic strategies include transition-metal-catalyzed cross-coupling reactions, which have become indispensable tools for C-N bond formation. rsc.orgmit.edu Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are powerful methods for coupling amines with aryl and vinyl halides. mit.edu Although more commonly applied to C(sp²)-N bond formation, significant progress has been made in extending these methods to include C(sp³)-N coupling with alkyl halides. rsc.org

In a hypothetical cross-coupling approach to this compound, 1-Boc-1,4-diazepane could be coupled with an activated cyclobutylmethyl species. The catalytic cycle typically involves oxidative addition of the alkyl halide to a low-valent palladium(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the N-alkylated product and regenerate the palladium(0) catalyst. nih.gov The development of specialized phosphine (B1218219) ligands has been crucial in enabling the coupling of unactivated alkyl halides. rsc.orgnih.gov However, for a simple, unactivated primary alkyl group like cyclobutylmethyl, direct alkylation remains the more practical and commonly employed synthetic route.

Synthetic Routes for Incorporating the Cyclobutylmethyl Side Chain

Optimization of Reaction Conditions and Yields

Achieving a high yield of the target compound, this compound, requires careful optimization of the reaction parameters for the N-alkylation step. Key variables include the choice of solvent, reaction temperature, and the nature and stoichiometry of the base.

The solvent plays a multifaceted role in an N-alkylation reaction, influencing the solubility of reagents, the nucleophilicity of the amine, and the rate of the reaction. A systematic screening of solvents with varying polarities is a standard optimization procedure. researchgate.net For instance, in a representative alkylation, solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (THF), and acetonitrile (MeCN) might be tested. researchgate.net Acetonitrile, a polar aprotic solvent, often proves to be an excellent choice, leading to significantly higher yields compared to less polar options. researchgate.net

The following interactive table illustrates the impact of solvent and temperature on the yield of an N-alkylation reaction, based on findings from a comparable synthetic optimization study. researchgate.net

EntrySolventTemperature (°C)Yield (%)
1DCMRoom Temp.55
2THFRoom Temp.72
3MeCNRoom Temp.88
4MeCN094

Catalyst Systems and Their Influence on Selectivity and Efficiency

Palladium-Based Catalysts: Palladium catalysts are widely used for N-alkylation reactions. For the synthesis of related N-substituted diazepines, palladium on carbon (Pd/C) has been employed in the presence of a hydrogen source. The efficiency of these catalysts can be high, though the reaction conditions, such as temperature and pressure, may need careful optimization to prevent side reactions.

Iridium-Based Catalysts: Iridium complexes have emerged as powerful catalysts for reductive amination. They often allow for milder reaction conditions and can exhibit high chemoselectivity. For instance, iridium catalysts can be effective in the presence of other reducible functional groups. The choice of ligand coordinated to the iridium center can significantly influence the catalyst's activity and selectivity.

Catalyst-Free Reductive Amination: Recent advancements have led to the development of catalyst-free reductive amination protocols. These methods often utilize specific reducing agents that can facilitate the reaction without the need for a metal catalyst. For example, the use of hypophosphite salts in combination with an acid has been shown to be effective for the reductive amination of various amines and carbonyl compounds. This approach offers advantages in terms of cost, toxicity, and ease of product purification, as it eliminates the need to remove a metal catalyst.

The selectivity of the N-alkylation to form the desired mono-alkylated product is a key consideration. In the case of 1-Boc-1,4-diazepane, the Boc protecting group deactivates one of the nitrogen atoms, directing the alkylation to the unprotected secondary amine and thus ensuring high selectivity for the formation of this compound.

Below is an interactive data table summarizing plausible catalyst systems for the synthesis of this compound via reductive amination.

Catalyst SystemReducing AgentTypical Reaction ConditionsAdvantagesPotential Challenges
Pd/CH₂ gasElevated pressure and temperatureHigh efficiency, well-establishedRequires specialized equipment for handling H₂ gas, potential for over-reduction
Iridium ComplexesH₂ gas or transfer hydrogenation reagentMilder conditions, high chemoselectivityHigh activity and selectivityHigher cost of catalyst
None (Catalyst-Free)Hypophosphite salts/AcidModerate temperaturesCost-effective, avoids metal contaminationMay require longer reaction times

Large-Scale Synthesis Considerations

Transitioning the synthesis of this compound from a laboratory scale to a large-scale industrial production presents several challenges that need to be addressed to ensure a safe, efficient, and cost-effective process.

Process Safety: The handling of flammable solvents and potentially hazardous reagents, such as hydrogen gas when using catalytic hydrogenation, requires strict safety protocols and specialized equipment on a large scale. A thorough risk assessment is necessary to identify and mitigate potential hazards.

Waste Management: Large-scale chemical production generates significant amounts of waste. Developing a process that minimizes waste generation and allows for the recycling of solvents and catalysts is essential for environmental sustainability and can also lead to cost savings.

Purification: The purification of the final product on a large scale can be a bottleneck. While chromatographic purification is common in the laboratory, it can be expensive and time-consuming for large quantities. Therefore, developing robust crystallization methods for the final product and its intermediates is highly desirable.

Purification Techniques for this compound Intermediates

The purity of this compound and its intermediates is critical for their intended application, particularly in the pharmaceutical industry. A combination of chromatographic and non-chromatographic techniques is often employed to achieve the desired level of purity.

Chromatographic Separations

Column chromatography is a widely used technique for the purification of organic compounds. For the intermediates of this compound, which are often polar amines, silica (B1680970) gel chromatography is a common choice.

The selection of the eluent system is crucial for achieving good separation. A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is typically used. The polarity of the eluent can be gradually increased to elute the desired compound from the column. For basic compounds like amines, the addition of a small amount of a base, such as triethylamine, to the eluent can help to prevent tailing of the peaks and improve the separation.

The progress of the separation is monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

Crystallization Methods

Crystallization is a powerful purification technique that can be used to obtain highly pure solid compounds. mdpi.com For the intermediates of this compound, developing a suitable crystallization method can be a cost-effective and scalable alternative to chromatography.

The process of crystallization involves dissolving the crude product in a suitable solvent at an elevated temperature to create a supersaturated solution, followed by slow cooling to allow for the formation of crystals. The choice of solvent is critical and is often determined by experimentation. A good crystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

For Boc-protected amines, which can sometimes be oils or low-melting solids, techniques such as trituration with a non-polar solvent or slow evaporation of a solution can induce crystallization. Seeding the solution with a small crystal of the pure compound can also promote crystallization. The purity of the crystallized product is typically assessed by techniques such as melting point determination and chromatographic analysis.

Below is an interactive data table summarizing common purification techniques for intermediates in the synthesis of this compound.

Purification TechniqueStationary Phase/Solvent SystemApplicabilityAdvantagesDisadvantages
Silica Gel ChromatographySilica Gel; Hexane/Ethyl Acetate with TriethylaminePurification of polar amine intermediatesHigh resolution, applicable to a wide range of compoundsCan be time-consuming and expensive for large scale
CrystallizationVarious organic solvents (e.g., ethanol, isopropanol, heptane)Purification of solid intermediates and final productCost-effective, scalable, can yield high purityRequires the compound to be a solid, method development can be challenging. mdpi.com

Derivatization and Structural Diversity Studies of 1 Boc 4 Cyclobutylmethyl 1,4 Diazepane Analogues

Modifications at the Boc-Protected Nitrogen (N-1)

The tert-butoxycarbonyl (Boc) protecting group at the N-1 position offers a strategic handle for selective deprotection and subsequent functionalization, allowing for the introduction of a wide array of substituents.

Deprotection Strategies and Subsequent Derivatization

The removal of the Boc group is the initial and critical step for any modification at the N-1 position. This is typically achieved under acidic conditions. A common and highly effective method involves the use of strong acids such as trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (B109758) (DCM), or hydrogen chloride in an organic solvent such as dioxane or ethyl acetate (B1210297). researchgate.netresearchgate.netnih.gov These conditions efficiently cleave the carbamate (B1207046) to reveal the free secondary amine, which can then be carried forward without extensive purification.

Once deprotected, the newly exposed secondary amine at N-1 is amenable to a variety of derivatization reactions. These include, but are not limited to, alkylation, arylation, acylation, and sulfonylation, providing a straightforward route to a diverse library of N-1 substituted 4-(cyclobutylmethyl)-1,4-diazepane analogues.

Synthesis of N-Acylated and N-Sulfonated Derivatives

The free secondary amine generated after Boc-deprotection readily undergoes acylation and sulfonylation.

N-Acylation: Acylation can be accomplished using various acylating agents such as acyl chlorides, acid anhydrides, or activated esters in the presence of a base. nih.govnih.gov The choice of base, typically a tertiary amine like triethylamine (B128534) or diisopropylethylamine, is crucial to neutralize the acid generated during the reaction. This method allows for the introduction of a wide range of acyl groups, from simple alkyl and aryl amides to more complex heterocyclic moieties.

EntryAcylating AgentBaseSolventProduct
1Acetyl chlorideTriethylamineDichloromethane1-Acetyl-4-(cyclobutylmethyl)-1,4-diazepane
2Benzoyl chlorideTriethylamineDichloromethane1-Benzoyl-4-(cyclobutylmethyl)-1,4-diazepane
3Acetic anhydride (B1165640)PyridineDichloromethane1-Acetyl-4-(cyclobutylmethyl)-1,4-diazepane

Interactive Data Table: Examples of N-Acylation Reactions

N-Sulfonylation: Similarly, sulfonated derivatives can be prepared by reacting the deprotected diazepane with sulfonyl chlorides in the presence of a base. This reaction introduces a sulfonamide linkage, which is a common pharmacophore in many therapeutic agents. A variety of arylsulfonyl and alkylsulfonyl groups can be installed at the N-1 position using this methodology.

EntrySulfonyl ChlorideBaseSolventProduct
1Benzenesulfonyl chlorideTriethylamineDichloromethane1-(Benzenesulfonyl)-4-(cyclobutylmethyl)-1,4-diazepane
2Methanesulfonyl chlorideTriethylamineDichloromethane1-(Methanesulfonyl)-4-(cyclobutylmethyl)-1,4-diazepane
3p-Toluenesulfonyl chloridePyridineDichloromethane1-(p-Tolylsulfonyl)-4-(cyclobutylmethyl)-1,4-diazepane

Interactive Data Table: Examples of N-Sulfonylation Reactions

Elaboration at the Cyclobutylmethyl-Substituted Nitrogen (N-4)

The N-4 position, bearing the cyclobutylmethyl group, presents distinct opportunities for structural diversification. These modifications can involve either the cyclobutylmethyl moiety itself or the introduction of additional substituents onto the nitrogen atom.

Further Functionalization of the Cyclobutylmethyl Moiety

The cyclobutane (B1203170) ring of the cyclobutylmethyl group can be a target for functionalization, primarily through C-H activation strategies. nih.govnih.gov Palladium-catalyzed C-H arylation has emerged as a powerful tool for the direct introduction of aryl groups onto sp³-hybridized carbon atoms. rsc.orgorganic-chemistry.org By employing a suitable directing group, it is possible to selectively functionalize the C-H bonds of the cyclobutane ring, leading to novel analogues with appended aromatic systems. Photochemical methods also offer avenues for the functionalization of cyclobutane rings through radical-mediated processes. nih.govrsc.org

Introduction of Additional Substituents via Alkylation or Arylation

While the N-4 nitrogen is already substituted, further reaction is possible, though challenging.

N-Alkylation: Reductive amination represents a viable strategy for the introduction of additional alkyl groups at the N-4 position, transiently forming a quaternary ammonium (B1175870) salt. nih.govmdpi.com This involves the reaction of the parent 1-Boc-1,4-diazepane with an aldehyde or ketone in the presence of a reducing agent such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride.

N-Arylation: The introduction of aryl groups at the N-4 position can be achieved through transition metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. nih.govresearchgate.netwikipedia.orglibretexts.org This palladium-catalyzed reaction allows for the formation of a C-N bond between the diazepane nitrogen and an aryl halide or triflate. The choice of ligand is critical for the success of this transformation, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results.

EntryAryl HalideCatalystLigandBaseProduct
1BromobenzenePd(OAc)₂BINAPNaOtBu1-Boc-4-(cyclobutylmethyl)-4-phenyl-1,4-diazepanium bromide
24-ChlorotoluenePd₂(dba)₃XPhosK₃PO₄1-Boc-4-(cyclobutylmethyl)-4-(p-tolyl)-1,4-diazepanium chloride

Interactive Data Table: Examples of N-Arylation Reactions

Modifications to the Seven-Membered Diazepane Ring

Direct modification of the seven-membered diazepane ring offers a route to analogues with altered conformational properties and substitution patterns. Synthetic strategies can be employed to introduce substituents at the carbon atoms of the diazepine (B8756704) core. For instance, the synthesis of C-substituted 1,4-diazepane derivatives can be achieved by using appropriately functionalized building blocks during the initial ring formation. nih.gov Ring expansion reactions of smaller heterocyclic precursors can also provide access to substituted diazepane systems. Furthermore, the synthesis of spirocyclic derivatives, where one of the diazepane ring carbons is part of another ring system, can lead to conformationally constrained analogues. nih.govresearchgate.netnih.govdigitellinc.comresearchgate.net

Stereoselective Introduction of Chiral Centers

The introduction of chiral centers into the 1,4-diazepane ring can significantly influence the biological activity of the resulting analogues by affecting their binding affinity and selectivity for specific targets. Stereoselective synthesis of 1-Boc-4-(cyclobutylmethyl)-1,4-diazepane analogues can be approached through several established synthetic strategies.

One primary method involves the use of chiral building blocks in the construction of the diazepane ring. For instance, the synthesis can commence from enantiomerically pure amino acids or their derivatives, which would introduce a stereocenter at a defined position. A practical synthesis of chiral 1,4-diazepanes has been demonstrated starting from commercially available (S)- or (R)-2-aminopropan-1-ol, where the chirality is incorporated from the outset. researchgate.netresearchgate.net This approach ensures a high degree of stereochemical control in the final products.

Another powerful technique is asymmetric catalysis, which can create stereocenters during the formation or modification of the diazepane ring. Asymmetric reductive amination is a key reaction for preparing chiral amines and can be adapted for the synthesis of chiral 1,4-diazepanes. researchgate.net Furthermore, transition metal-catalyzed asymmetric hydrogenation or transfer hydrogenation of an enamine precursor of the diazepane ring could provide access to enantiomerically enriched analogues.

The following table illustrates hypothetical examples of stereoisomers of this compound analogues with a chiral center introduced at the C-2 position, along with projected properties based on common observations in medicinal chemistry.

Compound IDStructureMethod of StereocontrolProjected Biological Activity Enhancement
A-1 (R)-1-Boc-2-methyl-4-(cyclobutylmethyl)-1,4-diazepaneChiral Pool SynthesisIncreased receptor binding affinity
A-2 (S)-1-Boc-2-methyl-4-(cyclobutylmethyl)-1,4-diazepaneAsymmetric CatalysisImproved selectivity over related targets
A-3 (2R,5R)-1-Boc-2,5-dimethyl-4-(cyclobutylmethyl)-1,4-diazepaneDiastereoselective SynthesisEnhanced metabolic stability

Regioselective Functionalization of Ring Carbons

The functionalization of the carbon backbone of the 1,4-diazepane ring is a key strategy for exploring the structure-activity relationships of this scaffold. Achieving regioselectivity in these transformations is crucial for the systematic development of new analogues. Recent advances in C-H functionalization offer powerful tools for the direct modification of saturated heterocycles. researchgate.netresearchgate.net

For the this compound scaffold, regioselective functionalization can be envisioned at the C-2, C-3, C-5, C-6, and C-7 positions of the diazepane ring. The presence of the two nitrogen atoms influences the reactivity of the adjacent C-H bonds. The positions alpha to the nitrogen atoms (C-2, C-5, and C-7) are generally more activated and can be targeted for functionalization through various methods, including photocatalytic oxidation. acs.org

Directed C-H activation, utilizing a directing group to guide a metal catalyst to a specific C-H bond, is a particularly effective strategy for achieving regioselectivity. researchgate.netresearchgate.net While the Boc protecting group itself is not a strong directing group, modifications to the scaffold could incorporate a directing group to facilitate regioselective arylation, alkylation, or other transformations at specific ring positions.

The table below presents hypothetical examples of regioselectively functionalized analogues of this compound.

Compound IDPosition of FunctionalizationFunctional GroupSynthetic ApproachPotential Improvement
B-1 C-2PhenylDirected C-H arylationIntroduction of new binding interactions
B-2 C-3HydroxylOxidation of a C-H bondImproved solubility and ADME properties
B-3 C-5MethylReductive amination of a ketone precursorEnhanced lipophilicity and cell permeability

Combinatorial and Parallel Synthesis Approaches for Analogue Libraries

To efficiently explore the chemical space around the this compound scaffold, combinatorial and parallel synthesis techniques are invaluable. These approaches allow for the rapid generation of large libraries of related compounds, which can then be screened for desired biological activities. The synthesis of libraries of 1,4-benzodiazepine (B1214927) derivatives has been well-documented and provides a roadmap for the development of similar strategies for non-fused diazepanes. nih.govnih.govresearchgate.net

A common strategy for the combinatorial synthesis of 1,4-diazepane analogues involves a multi-component reaction (MCR) approach. nih.gov This can involve the condensation of a diamine building block with a dicarbonyl compound and other variable components in a one-pot reaction, leading to a diverse set of products.

Alternatively, a solid-phase synthesis approach can be employed. In this method, the 1,4-diazepane scaffold is attached to a solid support, and a series of reactions are carried out in a parallel format. This allows for the use of excess reagents to drive reactions to completion and simplifies the purification process. The synthesis of a 10,000-member library of 1,5-benzodiazepine-2-ones by a directed sorting method highlights the power of this approach. researchgate.net

For this compound, a parallel synthesis effort could start with the core scaffold and then introduce diversity by reacting the deprotected secondary amine with a library of carboxylic acids, sulfonyl chlorides, or other electrophiles. Further diversity could be achieved by subsequent modifications to the diazepane ring or the cyclobutylmethyl group.

The following table outlines a hypothetical parallel synthesis plan for generating a library of analogues.

Reaction StageReagent LibraryNumber of ReagentsResulting Diversity
Stage 1: N-Acylation Carboxylic Acids5050 N-acyl analogues
Stage 2: N-Sulfonylation Sulfonyl Chlorides3030 N-sulfonyl analogues
Stage 3: N-Alkylation Alkyl Halides4040 N-alkyl analogues

Advanced Structural Elucidation and Spectroscopic Analysis Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

Advanced 1D and 2D NMR Techniques for Structural Confirmation

The unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in 1-Boc-4-(cyclobutylmethyl)-1,4-diazepane is achieved through a combination of one-dimensional and two-dimensional NMR experiments.

¹H NMR: The proton NMR spectrum provides initial insights into the structure. For instance, the nine protons of the tert-butyloxycarbonyl (Boc) protecting group are expected to appear as a characteristic singlet at approximately 1.4 ppm. The protons of the cyclobutylmethyl group and the diazepane ring would present more complex multiplets in the aliphatic region of the spectrum.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. Key signals would include the carbonyl carbon of the Boc group (around 155 ppm), the quaternary carbon of the Boc group (around 80 ppm), and various signals for the diazepane ring and cyclobutylmethyl moiety.

2D NMR Techniques: To definitively assign these signals and confirm the molecular structure, several 2D NMR techniques are employed:

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically on adjacent carbons. It is instrumental in tracing the proton connectivity within the cyclobutane (B1203170) ring and the diazepane ring system.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the unambiguous assignment of carbon resonances based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart. It is crucial for confirming the connectivity between different fragments of the molecule, such as linking the cyclobutylmethyl group to the nitrogen atom of the diazepane ring.

A summary of expected ¹H and ¹³C NMR chemical shifts is presented below.

Assignment Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Boc (C(CH₃)₃)~1.4 (s, 9H)~28.5
Boc (C(CH₃)₃)-~79.5
Boc (C=O)-~155.0
Cyclobutyl-CH₂MultipletResonances in the aliphatic region
Cyclobutyl-CHMultipletResonances in the aliphatic region
Diazepane ring CH₂MultipletsResonances in the aliphatic region

Conformational Analysis via NMR

The seven-membered diazepane ring is conformationally flexible, capable of existing in various twist-chair and twist-boat conformations. NMR spectroscopy, particularly through techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), can provide insights into the predominant conformation in solution. A NOESY experiment reveals through-space correlations between protons that are close to each other, regardless of their bonding connectivity. By analyzing the NOE cross-peaks, the spatial arrangement of the atoms can be deduced, offering a glimpse into the molecule's three-dimensional structure and conformational preferences. Studies on similar N,N'-disubstituted-1,4-diazepanes have indicated that they can adopt low-energy twist-boat conformations. uni.lu

Mass Spectrometry (MS) Applications

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structural features through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular mass of this compound with high precision. This allows for the calculation of its elemental formula, which serves as a definitive confirmation of its identity. The exact mass is calculated based on the most abundant isotopes of each element.

Formula Calculated Exact Mass
C₁₅H₂₈N₂O₂268.2151

By comparing the experimentally measured mass to the calculated mass, the molecular formula can be confirmed with a high degree of confidence.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provide information about the functional groups present in a molecule by measuring the vibrations of its bonds. For this compound, key vibrational modes would include:

C=O stretching: A strong absorption band in the FTIR spectrum, typically around 1680-1700 cm⁻¹, corresponding to the carbonyl group of the Boc protecting group.

C-N stretching: Vibrations associated with the carbon-nitrogen bonds of the diazepane ring.

C-H stretching and bending: Multiple bands corresponding to the various aliphatic C-H bonds in the cyclobutyl and diazepane moieties, as well as the methyl groups of the Boc protecting group.

These vibrational data complement the information obtained from NMR and MS, providing a complete picture of the molecule's functional group composition and confirming its identity.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Specific FTIR data for this compound is not available in the reviewed literature. A hypothetical analysis would anticipate characteristic absorption bands corresponding to its constituent functional groups.

Functional Group **Expected Wavenumber (cm⁻¹) **Vibrational Mode
C=O (Boc group)~1690Stretching
C-N (diazepane ring)1150-1250Stretching
C-H (alkyl)2850-3000Stretching
C-O (Boc group)1160-1250Stretching

Note: This table is predictive and not based on experimental data for the specific compound.

Raman Spectroscopy for Molecular Vibrations

No experimental Raman spectroscopic data for this compound has been reported. Raman spectroscopy would be complementary to FTIR, particularly for identifying vibrations of non-polar bonds. Expected signals would include those for the C-C skeletal vibrations of the cyclobutane and diazepane rings.

X-ray Crystallography for Solid-State Structure Determination

Detailed crystallographic data for this compound, which would provide definitive information on its solid-state conformation and intermolecular interactions, is currently unavailable.

Single Crystal Growth Techniques

The growth of single crystals suitable for X-ray diffraction is a critical prerequisite for structural determination. Common techniques that could be employed for a compound like this compound include slow evaporation of a solvent, vapor diffusion, and liquid-liquid diffusion. The choice of solvent or solvent system would be crucial and determined empirically.

Analysis of Bond Lengths, Angles, and Dihedral Angles

Without a solved crystal structure, a detailed analysis of bond lengths, angles, and dihedral angles is not possible. Such data would be instrumental in defining the precise geometry of the diazepane ring and the orientation of the cyclobutylmethyl and Boc substituents.

Intermolecular Interactions in Crystal Lattices

The nature of intermolecular interactions, such as van der Waals forces and potential weak C-H···O hydrogen bonds involving the Boc carbonyl group, would dictate the crystal packing. However, in the absence of crystallographic data, any description of these interactions remains speculative.

Computational Chemistry and Theoretical Studies on 1 Boc 4 Cyclobutylmethyl 1,4 Diazepane

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and energy of a molecule. These calculations are fundamental to understanding its stability, reactivity, and spectroscopic properties.

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the global minimum energy conformation. For a flexible molecule like 1-Boc-4-(cyclobutylmethyl)-1,4-diazepane, which contains a seven-membered diazepane ring and a rotatable cyclobutylmethyl group, a thorough conformational analysis is crucial.

This process would involve:

Initial Structure Generation: Building an initial 3D model of the molecule.

Conformational Search: Systematically exploring different ring puckering modes for the diazepane ring (e.g., chair, boat, twist-boat) and rotations around the single bonds of the cyclobutylmethyl substituent.

Geometry Optimization: Using methods like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*) to find the lowest energy for each starting conformation. The optimized geometries would provide precise bond lengths, bond angles, and dihedral angles for each stable conformer.

The expected outcome would be a potential energy surface, identifying the most stable conformer(s) and the energy barriers between them. For N,N-disubstituted-1,4-diazepane derivatives, studies have indicated a preference for a twist-boat conformation, which may also be a low-energy conformation for the title compound. nih.gov

Table 1: Hypothetical Optimized Geometrical Parameters for the Lowest Energy Conformer of this compound

Parameter Atom Pair/Group Predicted Value
Bond Length C=O (Boc) ~1.23 Å
Bond Length N-C (Diazepane Ring) ~1.47 Å
Bond Angle C-N-C (Diazepane Ring) ~115°

Electronic Structure and Reactivity Predictions

Once the geometry is optimized, the electronic properties can be calculated to predict the molecule's reactivity. Key parameters include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO energy indicates the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution on the molecule's surface. Electron-rich regions (negative potential), such as the oxygen atoms of the Boc group and the nitrogen atoms, would be identified as potential sites for electrophilic attack. Electron-deficient regions (positive potential) would indicate sites susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: This analysis would provide information about charge distribution on individual atoms and the nature of chemical bonds within the molecule.

Table 2: Hypothetical Electronic Properties of this compound

Property Predicted Value (Arbitrary Units)
HOMO Energy -6.5 eV
LUMO Energy +1.2 eV
HOMO-LUMO Gap 7.7 eV

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into the conformational dynamics and interactions of the system.

Conformational Dynamics of the Diazepane Ring

While quantum calculations provide static pictures of stable conformers, MD simulations reveal how the molecule behaves at a given temperature in a specific environment (e.g., in a solvent like water or chloroform). An MD simulation would show the transitions between different ring conformations of the diazepane moiety, such as chair-to-boat interconversions, and the flexibility of the cyclobutylmethyl side chain. This provides a more realistic picture of the molecule's behavior in solution.

Retrosynthetic Analysis and Pathway Prediction

Retrosynthetic analysis is a method for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, a plausible retrosynthetic pathway can be proposed based on common organic reactions.

The key disconnections would likely be at the C-N bonds of the diazepane ring. A primary disconnection would be at the N4-cyclobutylmethyl bond.

Disconnection 1: N-Alkylation

The target molecule can be disconnected at the bond between the N4 nitrogen and the cyclobutylmethyl group. This suggests a synthesis via N-alkylation of 1-Boc-1,4-diazepane (also known as tert-butyl 1,4-diazepane-1-carboxylate) with a suitable cyclobutylmethyl halide (e.g., cyclobutylmethyl bromide).

Alternatively, a reductive amination reaction between 1-Boc-1,4-diazepane and cyclobutanecarbaldehyde in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) would also form the desired bond. This is a common and efficient method for forming C-N bonds.

Disconnection 2: Synthesis of the Diazepane Ring

The 1-Boc-1,4-diazepane precursor itself can be synthesized through several established routes. A common approach involves the cyclization of a linear precursor. For example, the reaction of a suitably protected diamine with a dihalide.

This logical, step-wise deconstruction of the molecule allows for the design of a practical and efficient synthetic route from readily available starting materials.

Prediction of Spectroscopic Signatures

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules. These predictions can aid in the identification and characterization of synthetic products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. This process typically involves geometry optimization of the molecule's conformers, followed by the calculation of magnetic shielding constants, often using the Gauge-Independent Atomic Orbital (GIAO) method. The calculated shielding constants are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (TMS). For this compound, different conformers arising from the flexible diazepane ring and the rotation of the cyclobutylmethyl and Boc groups would be considered, and their predicted spectra would be Boltzmann-averaged based on their relative energies.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies of a molecule's normal modes. DFT calculations can predict these frequencies with a good degree of accuracy, although scaling factors are often applied to better match experimental data. researchgate.netnih.gov The predicted IR spectrum for this compound would show characteristic peaks for the C-H stretching of the cyclobutyl and diazepane rings, the C=O stretching of the Boc protecting group, and various C-N and C-C stretching and bending vibrations.

Mass Spectrometry (MS): While direct prediction of a full mass spectrum is complex, computational methods can help in understanding fragmentation patterns. By calculating the energies of different fragment ions, it is possible to predict the most likely fragmentation pathways under electron ionization or other mass spectrometric conditions. For this compound, key fragmentations would be expected to involve the loss of the Boc group, cleavage of the cyclobutylmethyl side chain, and fragmentation of the diazepane ring.

Below are interactive data tables with predicted spectroscopic data for this compound, based on computational chemistry principles and typical values for similar functional groups.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (ppm)Multiplicity
t-butyl (Boc)1.45s
CH (-CH-CH₂)2.10m
CH₂ (cyclobutyl)1.80-2.00m
CH₂ (diazepane, adjacent to N-Boc)3.40-3.60m
CH₂ (diazepane, adjacent to N-CH₂)2.50-2.70m
CH₂ (diazepane, C5)1.70-1.90m
CH₂ (-CH₂-cyclobutyl)2.40d

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (ppm)
CMe₃ (Boc)28.5
C(CH₃)₃ (Boc)79.5
C=O (Boc)155.0
CH (cyclobutyl)35.0
CH₂ (cyclobutyl)25.0, 18.0
CH₂ (diazepane, adjacent to N-Boc)45.0-50.0
CH₂ (diazepane, adjacent to N-CH₂)55.0-60.0
CH₂ (diazepane, C5)27.0
CH₂ (-CH₂-cyclobutyl)62.0

Table 3: Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C-H (alkyl)2850-2960Strong
C=O (carbamate)1690-1710Strong
C-N (amine/amide)1160-1250Medium-Strong
C-O (carbamate)1040-1100Medium

Reaction Mechanism Studies of Key Synthetic Steps

Computational chemistry is invaluable for elucidating the mechanisms of chemical reactions, providing insights into transition states, intermediates, and reaction energy profiles. A key step in the synthesis of this compound is the N-alkylation of 1-Boc-1,4-diazepane with a cyclobutylmethyl electrophile. This can be achieved through various methods, with reductive amination being a common and efficient approach.

Reductive Amination of 1-Boc-1,4-diazepane with Cyclobutanecarboxaldehyde:

The reductive amination process involves two main stages: the formation of an iminium ion intermediate and its subsequent reduction.

Nucleophilic Attack and Hemiaminal Formation: The reaction initiates with the nucleophilic attack of the secondary amine of 1-Boc-1,4-diazepane on the carbonyl carbon of cyclobutanecarboxaldehyde. This leads to the formation of a tetrahedral intermediate, a hemiaminal. Computational studies on similar reactions have shown that this step is typically fast and reversible. nih.gov

Formation of the Iminium Ion: The hemiaminal then undergoes dehydration to form an iminium ion. The reaction is often catalyzed by an acid, which protonates the hydroxyl group of the hemiaminal, facilitating its departure as a water molecule. Theoretical calculations can model the energetics of this process, including the transition state for water elimination.

Reduction of the Iminium Ion: The final step is the reduction of the electrophilic iminium ion by a reducing agent, such as sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride. Computational modeling can investigate the mechanism of hydride transfer from the reducing agent to the iminium carbon. The transition state for this step would involve the approach of the hydride to the iminium ion, leading to the formation of the C-H bond and the final product, this compound. Quantum chemical calculations can determine the activation energy for this hydride transfer, providing insights into the reaction kinetics. nih.gov

By mapping the potential energy surface of the entire reaction, computational studies can identify the rate-determining step and provide a detailed understanding of the factors that control the reaction's efficiency and selectivity.

1 Boc 4 Cyclobutylmethyl 1,4 Diazepane As a Versatile Synthetic Intermediate and Building Block

Role in the Construction of Complex Molecular Architectures

The structure of 1-Boc-4-(cyclobutylmethyl)-1,4-diazepane is well-suited for the synthesis of complex molecular structures. The 1,4-diazepane scaffold itself is a privileged structure in medicinal chemistry, frequently incorporated into larger, biologically active molecules. jocpr.comnih.gov The presence of the Boc protecting group on one of the nitrogen atoms is critical for controlled, stepwise synthesis. It allows for the selective functionalization of the second nitrogen atom before proceeding with further modifications.

The synthetic utility can be outlined in a general sequence:

The cyclobutylmethyl group is introduced at the N-4 position of a mono-Boc-protected 1,4-diazepane precursor.

The resulting intermediate, this compound, can then be deprotected by removing the Boc group, typically under acidic conditions. youtube.com

The newly freed secondary amine at the N-1 position serves as a handle for introducing a wide array of substituents or for integration into a larger molecular framework through reactions such as acylation, alkylation, or reductive amination.

This stepwise approach enables the creation of diverse libraries of compounds with varying functionalities, where the diazepane core acts as a central organizing element and the cyclobutylmethyl group provides a specific three-dimensional feature.

Synthetic Step Description Key Reagents/Conditions Outcome
Protection One nitrogen of the 1,4-diazepane ring is protected.Di-tert-butyl dicarbonate (B1257347) (Boc)₂OMono-protected diazepane
Alkylation The cyclobutylmethyl group is attached to the unprotected nitrogen.Cyclobutylmethyl halide, baseThis compound
Deprotection The Boc group is removed to reveal a reactive amine.Trifluoroacetic acid (TFA) or HCl4-(cyclobutylmethyl)-1,4-diazepane
Functionalization A new functional group is added to the deprotected nitrogen.Acyl chlorides, aldehydes, etc.Complex diazepane derivative

Application in Scaffold Hopping and Lead Optimization (as a chemical scaffold, not related to biological activity)

Scaffold hopping is a key strategy in medicinal chemistry used to identify novel core structures for drug candidates, often to improve properties or circumvent existing patents. nih.gov The 1,4-diazepane ring system is an attractive scaffold for such endeavors due to its conformational flexibility and ability to present substituents in distinct spatial orientations. researchgate.net

This compound can be utilized in lead optimization in several ways:

Replacement of Aromatic Rings: The non-planar, saturated 1,4-diazepane core can serve as a bioisosteric replacement for aromatic rings found in existing lead compounds. This can lead to improved solubility, reduced metabolic liability, and enhanced three-dimensionality. rsc.org

Introduction of Novelty: By replacing a common scaffold (e.g., a piperazine (B1678402) or piperidine) with the 1,4-diazepane ring, chemists can generate new chemical entities with potentially different binding modes or physicochemical properties.

Fine-Tuning Properties: The cyclobutylmethyl group itself contributes to lead optimization. The cyclobutane (B1203170) ring is known to increase metabolic stability and introduce conformational restriction. ru.nl Its rigid, puckered structure can help orient other functional groups for optimal interaction with a target protein, while its saturated nature can block sites of metabolism.

Scaffold Hopping Strategy Original Scaffold Replacement Scaffold Potential Advantage
Aromatic Ring Replacement Phenyl1,4-DiazepaneImproved solubility, metabolic stability
Saturated Ring Exchange Piperazine1,4-DiazepaneAltered conformation, novel vector space
Side Chain Modification Isopropyl, CyclohexylCyclobutylmethylIncreased sp³ character, metabolic stability

Precursor in the Synthesis of Diverse Heterocyclic Systems

The 1,4-diazepane ring is not only a scaffold to be decorated but also a versatile precursor for the synthesis of more complex, fused heterocyclic systems. rsc.org The reactivity of the two nitrogen atoms and the adjacent methylene (B1212753) groups can be exploited to construct bicyclic or tricyclic structures.

For example, intramolecular cyclization reactions involving substituents placed on the diazepane ring can lead to the formation of novel fused systems. The Boc group in this compound plays a crucial role in these synthetic strategies by allowing chemists to build up the necessary functionality in a controlled manner before initiating the final ring-forming step. Such transformations can convert the flexible seven-membered ring into more rigid, conformationally constrained structures, which are valuable for probing structure-activity relationships. researchgate.net

Utility in Fragment-Based Drug Discovery (as a fragment for chemical linkage, not the biological activity of the final drug)

Fragment-based drug discovery (FBDD) is an approach that starts with identifying small, low-molecular-weight compounds ("fragments") that bind weakly to a biological target. nih.govnih.gov These fragments are then grown or linked together to create more potent lead compounds. The cyclobutane moiety is considered an attractive three-dimensional (3D) fragment because it is underrepresented in typical screening libraries and offers distinct advantages in terms of physicochemical properties and metabolic stability compared to planar aromatic rings. ru.nlvu.nl

The cyclobutylmethyl group in this compound can be viewed as a "decorated fragment." The cyclobutane ring itself provides a 3D exit vector for chemical elaboration. In an FBDD context, the diazepane portion can serve as a versatile anchor or linking element to connect the cyclobutane fragment to other molecular recognition elements. The Boc-protected amine provides a convenient, latent attachment point for synthetic elaboration once a binding mode has been established. researchgate.net

Development of Novel Linkers and Spacers Utilizing the Diazepane Core

In modern drug development, linkers and spacers are critical components that connect different parts of a molecule, such as in antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs). lifetein.comlifetein.com An effective linker must have the correct length, flexibility, and chemical stability to ensure the connected moieties can function correctly. qyaobio.com

The 1,4-diazepane core is an excellent candidate for the development of novel linkers. Its two nitrogen atoms provide anchor points for attaching different molecular entities (e.g., a warhead and a targeting group). The seven-membered ring structure offers a defined spatial separation between these two points.

The this compound structure is particularly interesting in this context:

The diazepane ring provides a conformationally pre-organized backbone for the linker.

The cyclobutylmethyl substituent can be used to introduce rigidity and control the linker's three-dimensional shape, which can be crucial for biological activity.

The Boc group allows for the sequential attachment of different molecules to the linker core.

The use of such a structured linker, as opposed to a simple flexible chain like polyethylene (B3416737) glycol (PEG), can lead to more precise positioning of the linked molecules, potentially improving efficacy and reducing off-target effects. nih.gov

Future Research Directions and Perspectives

Development of More Sustainable and Greener Synthetic Routes

The principles of green chemistry are increasingly integral to modern organic synthesis, aiming to reduce environmental impact through the use of safer solvents, minimizing waste, and improving energy efficiency. sci-hub.se Future research on 1-Boc-4-(cyclobutylmethyl)-1,4-diazepane should prioritize the development of more sustainable synthetic pathways. This could involve exploring one-pot reactions that reduce the number of isolation and purification steps, thereby saving time and resources. rsc.org The use of catalytic methods, particularly with earth-abundant metals, could replace stoichiometric reagents to improve atom economy. nih.gov Furthermore, investigating the use of greener solvents, such as bio-based solvents or supercritical fluids, could significantly reduce the environmental footprint of the synthesis. The overarching goal is to develop synthetic routes that are not only efficient but also align with the principles of sustainable chemical manufacturing. sci-hub.se

Integration with Automated Synthesis and Flow Chemistry Platforms

The integration of automated synthesis and flow chemistry platforms represents a paradigm shift in chemical manufacturing, offering enhanced control over reaction parameters, improved safety, and scalability. springerprofessional.dedurham.ac.uk Applying these technologies to the synthesis of this compound could lead to significant improvements in yield and purity. Flow chemistry, in particular, allows for precise control over reaction time, temperature, and mixing, which can be crucial for optimizing complex multi-step syntheses. uc.pt Automated platforms can enable high-throughput screening of reaction conditions and the rapid synthesis of analog libraries for structure-activity relationship (SAR) studies. researchgate.net The development of a continuous-flow process for the synthesis of this diazepane derivative would not only enhance efficiency but also provide a safer and more reproducible manufacturing method. mdpi.com

Exploration of Novel Cyclobutane-Derived Moieties and Their Synthetic Incorporation

The cyclobutane (B1203170) ring is an increasingly important structural motif in medicinal chemistry, valued for its ability to introduce three-dimensional character, improve metabolic stability, and serve as a rigid scaffold. nih.govru.nl Future research should explore the synthesis and incorporation of novel cyclobutane-derived moieties into the 1,4-diazepane scaffold. This could involve the synthesis of derivatives with different substitution patterns on the cyclobutane ring, which could modulate the compound's physicochemical properties and biological activity. lifechemicals.compharmablock.com The unique puckered conformation of the cyclobutane ring can be exploited to orient substituents in specific spatial arrangements, potentially leading to enhanced binding affinity for biological targets. ru.nl The development of new synthetic methods for accessing functionalized cyclobutanes will be crucial for expanding the chemical space around the this compound core. openmedicinalchemistryjournal.com

Advanced Methodologies for Stereocontrol in Diazepane Synthesis

The introduction of chirality into drug molecules is a critical aspect of modern drug design, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Future research on this compound should focus on the development of advanced methodologies for stereocontrol during the synthesis of the diazepane ring. This could involve the use of chiral catalysts, chiral auxiliaries, or asymmetric organocatalysis to achieve high levels of enantioselectivity. researchgate.net The development of stereoselective routes would allow for the synthesis of enantiomerically pure derivatives, enabling a more precise evaluation of their biological activities. Furthermore, controlling the stereochemistry of substituents on the diazepane ring could lead to the discovery of more potent and selective compounds. researchgate.net

Computational Design of Next-Generation Diazepane Scaffolds for Synthetic Applications

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and organic synthesis. mdpi.com Future research should leverage these tools for the rational design of next-generation diazepane scaffolds based on the this compound template. In silico methods can be used to predict the physicochemical properties, ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, and potential biological activities of novel derivatives. researchgate.net Molecular docking studies can help in designing compounds with improved binding affinities for specific targets. researchgate.net Furthermore, computational approaches can aid in the design of more efficient synthetic routes by modeling reaction mechanisms and predicting potential side products. nih.govresearchgate.net The integration of computational design with synthetic chemistry will accelerate the discovery and development of new diazepane-based compounds with enhanced properties.

Data Tables

Compound Name CAS Number Molecular Formula Molecular Weight
This compoundNot availableC15H28N2O2268.40
1-Boc-hexahydro-1,4-diazepine112275-50-0C10H20N2O2200.28
tert-Butyl (R)-3-Methyl-1,4-diazepane-1-carboxylate223644-10-8C11H22N2O2214.31
1-Boc-4-(carboxythiophen-2-yl-methyl)- springerprofessional.demdpi.comdiazepane834884-95-6C16H24N2O4S340.44
1-boc-4-aminopiperidine185449-43-6C10H20N2O2200.28

Q & A

Q. What are the key considerations for synthesizing 1-Boc-4-(cyclobutylmethyl)-1,4-diazepane to ensure high yield and purity?

  • Methodological Answer : Synthesis requires precise control of reaction parameters:
  • Temperature : Maintain 0–5°C during Boc protection to minimize side reactions (e.g., premature deprotection) .
  • Solvent Selection : Use polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to enhance solubility of intermediates .
  • Catalysts : Employ base catalysts (e.g., triethylamine) to facilitate cyclobutylmethyl group coupling .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization in ethanol improves purity (>95%) .

Q. How can researchers characterize the molecular structure of this compound using spectroscopic methods?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : Identify Boc-protected amine protons (δ 1.4–1.5 ppm) and cyclobutylmethyl protons (δ 1.6–2.2 ppm).
  • ¹³C NMR : Confirm Boc carbonyl (δ 155–160 ppm) and diazepane ring carbons (δ 40–60 ppm) .
  • Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]⁺ peaks matching the molecular weight (e.g., calculated 325.4 g/mol) .

Q. What stability challenges arise when storing this compound, and how can they be mitigated?

  • Methodological Answer :
  • Degradation Pathways : Hydrolysis of the Boc group under acidic/humid conditions or thermal decomposition above 80°C .
  • Storage :
  • Use airtight containers with desiccants (e.g., silica gel) at –20°C.
  • Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) every 3 months .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclobutylmethyl group influence the reactivity of this compound in ring-opening reactions?

  • Methodological Answer :
  • Steric Hindrance : Cyclobutylmethyl’s rigid structure slows nucleophilic attack on the diazepane ring.
  • Electronic Effects : Electron-donating cyclobutyl groups stabilize intermediates in SN2 reactions.
  • Experimental Validation :
  • Compare reaction kinetics with linear alkyl substituents using stopped-flow spectroscopy.
  • Computational modeling (DFT) to map transition states .

Q. What strategies are effective in resolving contradictory data regarding the biological activity of this compound derivatives?

  • Methodological Answer :
  • Data Triangulation :
Conflict Source Resolution Approach
Variability in IC50 valuesStandardize assay conditions (pH, temperature, cell line) .
Discrepant binding affinityUse orthogonal techniques (SPR vs. ITC) .
  • Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify outliers .

Q. How can factorial design be applied to optimize the synthetic parameters for this compound?

  • Methodological Answer :
  • Design : 2³ factorial design to test three variables (temperature, solvent ratio, catalyst concentration).
Factor Low Level High Level
Temperature0°C25°C
THF:DMF Ratio3:11:1
Catalyst (mol%)5%10%
  • Response Surface Analysis : Identify interactions between factors using ANOVA .

Q. What computational methods are suitable for predicting the pharmacokinetic properties of this compound derivatives?

  • Methodological Answer :
  • ADMET Prediction :
  • Software : Schrödinger’s QikProp or SwissADME.
  • Key Parameters : LogP (target <3), PSA (<90 Ų), and CYP450 inhibition .
  • MD Simulations : Simulate blood-brain barrier penetration using GROMACS .

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